molecular formula C12H23ClN2O2 B12848232 3,9-Diazabicyclo[3.3.1]nonane, N9-BOC protected hydrochloride

3,9-Diazabicyclo[3.3.1]nonane, N9-BOC protected hydrochloride

Cat. No.: B12848232
M. Wt: 262.77 g/mol
InChI Key: BEYZTBQRUDONMG-UHFFFAOYSA-N
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Description

3,9-Diazabicyclo[3.3.1]nonane, N9-BOC protected hydrochloride is a bicyclic organic compound featuring a diazabicyclo structure. The N9-BOC protection refers to the tert-butyloxycarbonyl group attached to the nitrogen atom, which enhances the compound’s stability and solubility. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,9-Diazabicyclo[3.3.1]nonane, N9-BOC protected hydrochloride typically involves a multi-step process:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3,9-Diazabicyclo[3.3.1]nonane, N9-BOC protected hydrochloride undergoes various chemical reactions, including:

    Oxidation: :

Properties

Molecular Formula

C12H23ClN2O2

Molecular Weight

262.77 g/mol

IUPAC Name

tert-butyl 3,9-diazabicyclo[3.3.1]nonane-9-carboxylate;hydrochloride

InChI

InChI=1S/C12H22N2O2.ClH/c1-12(2,3)16-11(15)14-9-5-4-6-10(14)8-13-7-9;/h9-10,13H,4-8H2,1-3H3;1H

InChI Key

BEYZTBQRUDONMG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCCC1CNC2.Cl

Origin of Product

United States

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